2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide
Description
BenchChem offers high-quality 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopteridin-1-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O5/c1-3-36-21-11-10-19(16-22(21)37-4-2)12-13-28-23(33)18-31-25-24(29-14-15-30-25)26(34)32(27(31)35)17-20-8-6-5-7-9-20/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFMBSZDIQXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-diethoxyphenethyl)acetamide is a synthetic derivative within the pteridine family, notable for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5O5 |
| Molecular Weight | 503.5 g/mol |
| LogP | 3.3647 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 73.958 Ų |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
Antioxidant Activity
Research indicates that compounds similar to this pteridine derivative exhibit significant antioxidant properties. For instance, studies have shown that structural analogs can scavenge free radicals effectively, indicating potential neuroprotective effects against oxidative stress . The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher scavenging activity correlates with greater biological efficacy.
Acetylcholinesterase Inhibition
The compound may also possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Similar compounds have demonstrated significant AChE inhibition in vitro, suggesting that this derivative could serve as a lead compound for further development in neuropharmacology .
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity against various cancer cell lines reveal that the compound exhibits selective toxicity. For example, it has been tested against NIH-3T3 and other cancerous cell lines with varying degrees of effectiveness. The results indicate a potential for targeted cancer therapy while minimizing effects on non-cancerous cells .
Study on Neuroprotective Effects
A recent study evaluated the neuroprotective effects of related compounds in irradiated mice models. The findings suggested that these compounds could mitigate oxidative damage in brain tissues, reducing markers of oxidative stress such as malondialdehyde (MDA) and increasing levels of glutathione (GSH) . This positions the compound as a candidate for further exploration in neuroprotection.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar pteridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of various substituents on the benzyl group has been shown to significantly affect both potency and selectivity against AChE . This emphasizes the importance of chemical structure in determining biological outcomes.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties . For instance, structural analogs have shown effectiveness in scavenging free radicals, which is crucial for protecting against oxidative stress-related conditions. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that these compounds can significantly reduce oxidative damage in cellular models.
Acetylcholinesterase Inhibition
The compound may also possess acetylcholinesterase (AChE) inhibitory activity , which is essential for developing treatments for neurodegenerative diseases like Alzheimer's. Similar compounds have shown promising results in inhibiting AChE in vitro, suggesting that this derivative could serve as a lead compound for further neuropharmacological studies.
Cytotoxicity and Selectivity
In vitro studies have revealed that this compound exhibits selective cytotoxicity against various cancer cell lines. For example, it has been tested against NIH-3T3 and other cancerous cell lines, demonstrating varying degrees of effectiveness. This selectivity indicates potential for targeted cancer therapies while minimizing effects on non-cancerous cells.
Neuroprotective Effects
Recent studies have evaluated the neuroprotective effects of related compounds in animal models subjected to oxidative stress. Findings suggest that these compounds can mitigate oxidative damage in brain tissues, reducing markers such as malondialdehyde (MDA) and enhancing levels of glutathione (GSH). This positions the compound as a candidate for further exploration in neuroprotection.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar pteridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, introducing various substituents on the benzyl group has been shown to significantly affect both potency and selectivity against acetylcholinesterase. This emphasizes the importance of chemical structure in determining biological outcomes.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant activity of related pteridine derivatives using DPPH assays and found that specific modifications enhanced radical scavenging capabilities significantly.
- Neuropharmacological Potential : Research involving animal models has demonstrated that pteridine derivatives can protect neuronal cells from oxidative damage, suggesting their potential use in treating neurodegenerative diseases.
- Cancer Cell Line Testing : In vitro assessments against various cancer cell lines showed that certain derivatives exhibited selective toxicity, indicating their potential role in targeted cancer therapies.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pteridinone core followed by coupling with the substituted phenethylacetamide group. Key steps include:
- Condensation reactions under controlled temperatures (60–80°C) using polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution .
- Amide bond formation via carbodiimide coupling agents (e.g., EDC/HOBt) to link the pteridinone moiety to the phenethylamine derivative .
- Purification via column chromatography or recrystallization, followed by characterization using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
| Property | Value/Description | Relevance |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | Dictates solvent choice for assays |
| Stability | Degrades above 150°C; light-sensitive | Storage conditions (−20°C, desiccated) |
| LogP | ~3.2 (predicted) | Impacts pharmacokinetic profiling |
These properties are determined via HPLC-UV , thermogravimetric analysis (TGA) , and computational modeling .
Advanced Research Questions
Q. How can researchers evaluate its potential as a kinase inhibitor or anticancer agent?
Methodological approaches include:
- In vitro kinase assays : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to measure IC50 values .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, A549) via MTT or CellTiter-Glo® to assess cytotoxicity and selectivity .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies highlight:
| Modification Site | Effect on Activity | Source |
|---|---|---|
| Benzyl substituent (R1) | Electron-withdrawing groups ↑ kinase inhibition | |
| Diethoxy phenethyl (R2) | Bulky groups ↓ cell permeability | |
| Acetamide linker | Rigid linkers ↑ target binding |
For example, replacing the benzyl group with a 4-fluorobenzyl analog improved IC50 by 2.5-fold in EGFR inhibition .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values across studies) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound aggregation : Use detergents (e.g., 0.01% Tween-20) or dynamic light scattering (DLS) to confirm monomeric state .
- Off-target effects : Validate via RNAi knockdown or CRISPR-Cas9 gene editing of suspected targets .
Q. What computational tools are recommended for mechanistic studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Train on datasets from PubChem BioAssay to predict toxicity or ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
